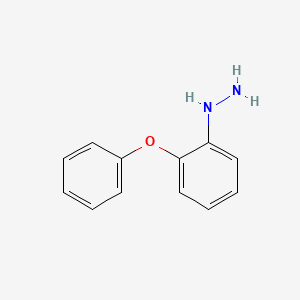

(2-Phenoxyphenyl)hydrazine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-phenoxyphenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-14-11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9,14H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMGSEDQLNNAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Chromatographic Characterization of 2 Phenoxyphenyl Hydrazine and Its Derivatives

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in confirming the presence of key functional groups within (2-Phenoxyphenyl)hydrazine and its derivatives. The FTIR spectrum of a phenylhydrazine (B124118) derivative typically displays characteristic absorption bands that signify its core structure. For instance, the N-H stretching vibrations of the hydrazine (B178648) moiety are generally observed as broad peaks in the region of 3300-3500 cm⁻¹. researchgate.net The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. A crucial feature for this compound would be the C-O-C stretching of the ether linkage, which typically appears as a strong band between 1250 cm⁻¹ and 1000 cm⁻¹.

In derivatives such as phenylhydrazones, formed by reacting phenylhydrazine with carbonyl compounds, a characteristic C=N (azomethine) stretching vibration appears in the 1590-1690 cm⁻¹ region. researchgate.net For example, studies on various phenylhydrazones have identified C=N stretching peaks at 1614 cm⁻¹, 1608 cm⁻¹, and 1597 cm⁻¹. researchgate.net The N-H stretching in these derivatives is often observed around 3314-3329 cm⁻¹. researchgate.net

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source |

| N-H (Hydrazine) | Stretch | 3300 - 3500 | researchgate.net |

| C-H (Aromatic) | Stretch | 3000 - 3100 | researchgate.net |

| C=C (Aromatic) | Stretch | 1400 - 1600 | mdpi.com |

| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1275 | |

| C-N | Stretch | 1250 - 1350 | |

| C=N (Azomethine) | Stretch | 1590 - 1690 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

In the ¹H-NMR spectrum of this compound, distinct signals would be expected for the protons of the two aromatic rings and the hydrazine group. The protons on the phenoxy-substituted ring and the phenyl ring attached to the nitrogen would resonate in the aromatic region, typically between 6.5 and 8.0 ppm. rsc.org The exact chemical shifts and splitting patterns (coupling) would depend on the substitution pattern and the electronic environment of each proton. The protons of the -NH-NH₂ group would appear as exchangeable signals, with their chemical shifts being sensitive to solvent, concentration, and temperature. For example, in (E)-1-benzylidene-2-phenylhydrazine, the N-H proton appears as a singlet around 7.65-7.70 ppm, while the aromatic protons appear as multiplets between 6.87 and 7.39 ppm. rsc.org The integration of these signals provides a ratio of the number of protons in each unique chemical environment.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Source |

| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet (m) | rsc.org |

| Hydrazine (N-H) | Variable, often broad | Singlet (s) | rsc.org |

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, signals corresponding to the 12 aromatic carbons would be observed in the typical downfield region of 110-160 ppm. rsc.org The carbon atoms directly bonded to the oxygen of the ether linkage (C-O) and the nitrogen of the hydrazine group (C-N) would have distinct chemical shifts influenced by the electronegativity of these heteroatoms. The carbon attached to the phenoxy group is expected to be significantly downfield. For comparison, in phenylhydrazine itself, the aromatic carbons appear at shifts of approximately 113, 120, 129, and 150 ppm. chemicalbook.com In derivatives like (E)-1-benzylidene-2-phenylhydrazine, aromatic carbon signals are observed between 112.8 and 144.6 ppm. rsc.org

| Carbon Type | Typical Chemical Shift (δ, ppm) | Source |

| Aromatic (Ar C-H) | 110 - 130 | rsc.orgrsc.org |

| Aromatic (Ar C-N) | 140 - 150 | rsc.org |

| Aromatic (Ar C-O) | 150 - 160 | |

| Aromatic (Ar C-C) | 125 - 140 | rsc.orgrsc.org |

Mass Spectrometric Analysis for Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.

In Electron Impact Mass Spectrometry (EIMS), high-energy electrons bombard the sample molecule, causing ionization and fragmentation. msu.eduyoutube.com For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of phenylhydrazine derivatives is characterized by several key pathways. A common fragmentation involves the cleavage of the N-N bond. Other fragmentations can include the loss of small molecules like N₂, NH₃, or HCN. The presence of the phenoxy group would introduce additional fragmentation pathways, such as the cleavage of the ether bond (C-O). The resulting fragments produce a unique mass spectrum that serves as a molecular fingerprint, allowing for structural confirmation and identification. The fragmentation patterns of deprotonated diacylhydrazine derivatives have been studied, showing that rearrangements can occur prior to fragmentation. nih.gov

| Ion Type | Description | Potential m/z |

| [M]⁺ | Molecular Ion | 200 |

| [M - NH₂]⁺ | Loss of amino group | 184 |

| [C₁₂H₉O]⁺ | Cleavage of C-N bond | 169 |

| [C₆H₅O]⁺ | Phenoxy radical cation | 93 |

| [C₆H₅N]⁺ | Phenylnitrene radical cation | 91 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Advanced Chromatographic Separation and Detection Techniques

Advanced chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives. These methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC), provide the necessary selectivity and sensitivity for analysis in complex matrices. Often, derivatization is employed to enhance the analyte's properties for improved detection.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of hydrazine compounds, which are often polar and non-volatile. For a compound like this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (such as C18-bonded silica) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol.

Due to the hydrazine functional group's weak chromophore, direct UV detection of this compound can lack sensitivity. Therefore, pre-column derivatization is a common strategy to improve its detectability. nih.govnih.gov Reagents that react with the hydrazine moiety to form a highly conjugated product are used, shifting the absorbance maximum to a longer, more selective wavelength and increasing the molar absorptivity. scribd.com For instance, aldehydes like benzaldehyde (B42025) or p-anisaldehyde react with hydrazines to form stable hydrazones that can be readily detected. nih.govnih.gov The separation is then optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve a good resolution between the derivatized analyte and other components in the sample matrix.

Table 1: Illustrative HPLC Conditions for Analysis of Derivatized Hydrazine Compounds

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures. nih.gov | Elutes the analytes from the column. Gradient elution is used for complex mixtures. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Detection | UV/Visible or Diode Array Detector (DAD) scribd.com | Monitors the column effluent for absorbing species. Wavelength is chosen based on the derivatizing agent used (e.g., 313 nm for benzaldehyde derivative nih.gov, 406 nm for HNA derivative google.com). |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Affects viscosity and separation efficiency; controlling it ensures reproducibility. |

Gas Chromatography (GC) with Mass Spectrometry Detection (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. emerypharma.com Hydrazines, including this compound, are generally polar and have low volatility, making direct GC analysis challenging. researchgate.netnih.gov Consequently, derivatization is a critical step to convert the analyte into a more volatile and thermally stable form suitable for GC. nih.govjfda-online.com

A widely adopted method involves derivatization with acetone (B3395972). Hydrazine reacts with acetone to form acetone azine, a more volatile and less polar compound that is amenable to GC analysis. sielc.comnih.gov This approach can be coupled with headspace sampling, where the volatile derivative is sampled from the gas phase above the sample, minimizing interference from the non-volatile sample matrix. researchgate.net

The separated components from the GC column are introduced into a Mass Spectrometer (MS), which serves as a highly sensitive and specific detector. youtube.com The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "mass spectrum." This spectrum acts as a molecular fingerprint, allowing for definitive identification of the analyte. youtube.com Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used to achieve very low detection limits, which is crucial for trace analysis. nih.govmdpi.com

Table 2: Representative GC-MS Parameters for Derivatized Hydrazine Analysis

| Parameter | Typical Setting | Function |

|---|---|---|

| Derivatization Reagent | Acetone nih.gov | Increases volatility and thermal stability of the analyte. |

| Sampling Technique | Headspace or Liquid Injection | Introduces the sample into the GC system; headspace is preferred for complex matrices. researchgate.net |

| GC Column | DB-624 or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm, 1.4 µm) | Separates the derivatized analyte from other volatile components. |

| Carrier Gas | Helium at ~1 mL/min | Transports the sample through the column (mobile phase). |

| Oven Program | Temperature gradient (e.g., start at 50°C, ramp to 250°C) | Optimizes the separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. |

| MS Detection | Scan or Selected Ion Monitoring (SIM) | SIM mode enhances sensitivity by monitoring only specific fragment ions of the target analyte. researchgate.net |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry for qualitative analysis. analyticaltoxicology.comlibretexts.org It is an invaluable tool for monitoring the progress of a chemical reaction involving this compound and for assessing the purity of the starting material, intermediates, and final products. libretexts.orgchemistryhall.com

To monitor a reaction, small aliquots are taken from the reaction mixture at different time intervals and spotted on a TLC plate (typically silica (B1680970) gel). youtube.com Spots of the starting material, this compound, and the expected product are also applied as standards. The plate is then developed in a suitable solvent system (mobile phase), which is usually a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. libretexts.orgyoutube.com

Purity is assessed by spotting the sample on a TLC plate; an ideal pure compound should result in a single spot. The presence of multiple spots indicates impurities. libretexts.org The position of each spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org Due to the presence of aromatic rings, spots of this compound and its derivatives can often be visualized under UV light.

Table 3: Hypothetical TLC Monitoring of a Reaction

| Lane | Sample Spotted | Observation | Interpretation |

|---|---|---|---|

| 1 (Standard) | This compound | Single spot at Rf = 0.4 | Reference for starting material. |

| 2 (Reaction) | Mixture at Time = 0 min | Strong spot at Rf = 0.4 | Reaction has not yet started. |

| 3 (Reaction) | Mixture at Time = 30 min | Spot at Rf = 0.4 (weaker), New spot at Rf = 0.6 (faint) | Reaction is in progress; product is forming. |

| 4 (Reaction) | Mixture at Time = 120 min | Spot at Rf = 0.4 (very faint/absent), Strong spot at Rf = 0.6 | Reaction is complete or near completion. libretexts.org |

Derivatization Reagents for Enhanced Chromatographic Detection

2-Hydroxy-1-naphthalaldehyde (HNA) is a highly effective derivatizing reagent for the analysis of hydrazine compounds by HPLC. scribd.comnih.gov It reacts with the primary amine functionality of the hydrazine group to form a stable hydrazone. This reaction is advantageous because the resulting HNA-hydrazone derivative possesses a much larger conjugated system than the parent hydrazine.

This extended conjugation results in a strong absorbance in the visible region of the electromagnetic spectrum, typically around 406 nm. scribd.comgoogle.com Since most drug substances and potential impurities absorb in the UV range (190-380 nm), detection at this longer wavelength provides excellent selectivity and minimizes interference from the sample matrix. scribd.com The reaction is typically carried out by heating the sample with HNA in a suitable solvent, such as a mixture of dimethyl sulfoxide, acetic acid, and water, to ensure complete conversion before HPLC analysis. google.com This method allows for the sensitive quantification of trace levels of hydrazine impurities in various samples.

Table 4: Characteristics of HNA Derivatization for Hydrazine Analysis

| Feature | Description |

|---|---|

| Reagent | 2-Hydroxy-1-Naphthalaldehyde (HNA) |

| Target Analyte | Hydrazine functional group |

| Product | Highly conjugated hydrazone |

| Detection Wavelength | ~406 nm google.com |

| Primary Advantage | High sensitivity and selectivity due to detection in the visible range, away from matrix interferences. scribd.com |

| Typical Reaction Conditions | Heating at 100 °C for approximately 30 minutes. scribd.comgoogle.com |

Pentafluorophenyl hydrazine (PFPH) is an important derivatization reagent in chromatographic analysis, but its application is for the determination of carbonyl compounds (aldehydes and ketones), not for the derivatization of other hydrazines like this compound. scientific.netnih.gov

The reaction involves the condensation of PFPH with a carbonyl compound to form a stable pentafluorophenylhydrazone. This derivative has several analytical advantages. The presence of five fluorine atoms makes the derivative highly sensitive to Electron Capture Detection (ECD) in Gas Chromatography, allowing for ultra-trace analysis. nih.gov Furthermore, the significant increase in molecular weight and the distinct isotopic pattern of fluorine can improve detection in mass spectrometry. sigmaaldrich.com PFPH has been successfully used to measure trace levels of carbonyls in various matrices, including air and biological samples. scientific.netsigmaaldrich.com

It is crucial to note that PFPH would not be used to derivatize this compound, as both are hydrazine compounds and would not react in a way that is useful for enhancing the detection of the latter. The utility of PFPH lies in its ability to "tag" carbonyls for sensitive analysis.

Table 5: Application of Pentafluorophenyl Hydrazine (PFPH) as a Derivatizing Agent

| Feature | Description |

|---|---|

| Reagent | Pentafluorophenyl Hydrazine (PFPH) |

| Target Analytes | Carbonyl compounds (aldehydes and ketones). scientific.net |

| Product | Pentafluorophenylhydrazone |

| Analytical Techniques | GC-MS, GC-ECD, HPLC-MS. nih.govsigmaaldrich.com |

| Primary Advantage | Confers high sensitivity for Electron Capture Detection (ECD) and enhances MS signal. nih.gov |

| Applicability to this compound | Not applicable. PFPH is used to derivatize carbonyls, not other hydrazines. |

Theoretical and Computational Investigations of 2 Phenoxyphenyl Hydrazine and Analogues

Quantum Chemical Methodologies for Molecular System Analysis

The analysis of molecular systems like (2-Phenoxyphenyl)hydrazine relies on various quantum chemical methodologies, each with its own balance of accuracy and computational cost. These methods are fundamental to predicting the behavior and properties of molecules at an electronic level.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the ground-state properties of many-electron systems. researchgate.net Its popularity stems from a favorable balance between computational efficiency and accuracy, particularly for medium to large organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used. nih.gov This hybrid functional, often paired with Pople-style basis sets like 6-31G(d,p), has demonstrated reliability in predicting molecular geometries, electronic structures, and vibrational spectra for a diverse range of compounds, including hydrazine (B178648) derivatives. sciforum.net DFT calculations are employed to determine optimized molecular structures, atomic charges, and other key electronic parameters.

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While it provides a valuable starting point, it does not account for electron correlation, which can affect the accuracy of its predictions. nih.gov Consequently, bond angles determined from HF methods can be slightly higher than those obtained from DFT methods like B3LYP. sciforum.net

Semi-empirical methods, such as AM1 (Austin Model 1) and CNDO (Complete Neglect of Differential Overlap), offer a more computationally economical alternative. These methods simplify calculations by using parameters derived from experimental data. While less accurate than DFT or HF, they are useful for preliminary studies on very large molecular systems where higher-level calculations would be computationally prohibitive. Studies on hydrazine derivatives have utilized these methods alongside DFT and HF for comparative analysis of molecular properties.

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. researchgate.net This extension of DFT is used to calculate electronic transition energies, which correspond to ultraviolet-visible (UV-Vis) absorption spectra, and other excited-state properties. By providing insights into the nature of electronic transitions, TD-DFT helps in understanding the optical and photophysical behavior of molecules. researchgate.net It has become a standard tool for studying the molecular, electrical, and photoelectric properties of organic compounds. researchgate.net

Computational Elucidation of Molecular Structure and Electronic Properties

Computational methods are crucial for determining the three-dimensional arrangement of atoms in a molecule and for analyzing its electronic characteristics. These techniques provide detailed information on bond lengths, angles, and vibrational modes.

A fundamental step in computational analysis is geometry optimization, a process that locates the minimum energy conformation of a molecule on its potential energy surface. researchgate.net This procedure yields precise predictions of bond lengths, bond angles, and dihedral angles. While specific computational data for this compound is not detailed in the available literature, studies on analogous compounds, such as N-(2-Amino-benzoyl)-N'-phenyl hydrazine, provide a clear example of this process. For this analogue, geometries have been calculated using both HF and B3LYP methods and compared with experimental data from X-ray crystallography, showing that optimized structures can accurately reproduce the crystal structure. sciforum.netsciforum.net

Below are tables showing selected theoretical bond lengths and angles for the analogue N-(2-Amino-benzoyl)-N'-phenyl hydrazine, calculated using the B3LYP/6-31+G(d,p) and HF/6-31+G(d,p) levels of theory. sciforum.net

| Bond | B3LYP/6-31+G(d,p) | HF/6-31+G(d,p) |

|---|---|---|

| C1-C2 | 1.396 | 1.383 |

| C1-C6 | 1.401 | 1.387 |

| C2-C3 | 1.393 | 1.384 |

| C3-C4 | 1.399 | 1.387 |

| C4-C5 | 1.396 | 1.385 |

| C5-C6 | 1.393 | 1.383 |

| C6-N23 | 1.401 | 1.411 |

| C10-C11 | 1.503 | 1.501 |

| C11-N26 | 1.371 | 1.352 |

| C11-O30 | 1.240 | 1.210 |

| C12-N28 | 1.424 | 1.431 |

| N26-N28 | 1.377 | 1.384 |

| Angle | B3LYP/6-31+G(d,p) | HF/6-31+G(d,p) |

|---|---|---|

| C2-C1-C6 | 119.2 | 119.5 |

| C1-C2-C3 | 120.5 | 120.4 |

| C2-C3-C4 | 120.1 | 120.1 |

| C3-C4-C5 | 119.8 | 119.7 |

| C4-C5-C6 | 120.2 | 120.2 |

| C1-C6-C5 | 120.2 | 120.2 |

| C10-C11-N26 | 116.0 | 117.1 |

| C10-C11-O30 | 121.8 | 121.7 |

| N26-C11-O30 | 122.2 | 121.2 |

| C13-C12-N28 | 118.8 | 119.3 |

| C21-C12-N28 | 121.0 | 120.7 |

| C11-N26-N28 | 120.8 | 122.9 |

| C12-N28-N26 | 118.9 | 119.9 |

Once a molecule's geometry is optimized, computational methods can be used to predict its vibrational frequencies. These calculations simulate the infrared (IR) and Raman spectra of the molecule. Comparing theoretical vibrational frequencies with experimental data serves as a critical validation of the chosen computational method and the optimized structure. nih.gov For the analogue N-(2-Amino-benzoyl)-N'-phenyl hydrazine, theoretical vibrational frequencies calculated using DFT (B3LYP) and HF methods were found to be in good agreement with experimental values, confirming the accuracy of the computational model. sciforum.netsciforum.net Such analysis allows for the assignment of specific vibrational modes, such as stretching, bending, and torsional motions, to the observed spectral bands.

Analysis of Electronic Density Distributions and Electrostatic Potentials

The distribution of electrons within a molecule is fundamental to its chemical properties and reactivity. Computational studies on hydrazine derivatives, such as (E)-1-(2,4-dinitrophenyl)-2-(substituted-benzylidene) hydrazines, utilize calculations to map out electronic density and molecular electrostatic potential (MEP).

Electronic Density Distribution: The electronic density is not uniformly distributed across the hydrazine derivatives. The presence of electronegative atoms like nitrogen and oxygen, particularly in substituent groups like the dinitrophenyl moiety, leads to a significant polarization of the electron cloud. This creates regions of high electron density (electron-rich) and low electron density (electron-poor). For instance, in dinitrophenyl hydrazine analogues, the nitrogen atoms of the hydrazine core and the oxygen atoms of the nitro groups are characterized by high electron density.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

Negative Potential Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In substituted phenylhydrazines, these regions are typically located around the nitrogen atoms of the hydrazine group and the oxygen atoms of any nitro substituents.

Positive Potential Regions (Blue): These areas indicate electron deficiency and are the sites for nucleophilic attack. For hydrazine derivatives, positive potentials are often found around the hydrogen atoms, particularly the N-H protons of the hydrazine moiety. nih.gov

Neutral Regions (Green): These represent areas with near-zero potential, often associated with the carbon atoms of the phenyl rings.

The MEP analysis reveals how different substituents on the phenyl rings can modulate the electronic distribution across the entire molecule, thereby influencing its reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com

HOMO and LUMO:

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

The LUMO is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

Energy Gap (ΔE): The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com

A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

A small energy gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. nih.gov

In studies of (E)-1-(2,4-dinitrophenyl)-2-(substituted-benzylidene) hydrazine analogues, DFT calculations were used to determine these FMO energies. The HOMO is typically distributed over the dinitrophenyl ring and the hydrazine nitrogen atoms, while the LUMO is often localized on the dinitrophenyl moiety, indicating that this group is the primary electron-accepting part of the molecule. The specific substituents on the benzylidene ring were found to modulate the HOMO and LUMO energy levels and, consequently, the energy gap.

Interactive Data Table: FMO Energies and Energy Gap for Hydrazine Analogues

Below are the calculated FMO properties for a series of (E)-1-(2,4-dinitrophenyl)-2-(substituted-benzylidene) hydrazine analogues, computed at the DFT/B3LYP/6-31G(d,p) level.

| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| H1 | 2,4-dihydroxy | -6.23 | -2.71 | 3.52 |

| H2 | 4-isopropyl | -6.35 | -2.65 | 3.70 |

| H3 | 4-methyl | -6.31 | -2.64 | 3.67 |

| H4 | 4-chloro | -6.45 | -2.80 | 3.65 |

Note: Data is for analogue compounds, not this compound.

Calculation of Dipole Moments and Global Quantum Descriptors

To further quantify the reactivity and stability of hydrazine derivatives, computational methods are used to calculate their dipole moments and a set of global quantum chemical descriptors derived from FMO energies. irjweb.com

Global Quantum Descriptors: These parameters provide a quantitative measure of a molecule's reactivity and stability. irjweb.com They are typically calculated using the energies of the HOMO and LUMO.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Global Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. chemrxiv.org

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / 2η. A higher electrophilicity index indicates a better electron acceptor. researchgate.net

Interactive Data Table: Global Reactivity Descriptors for Hydrazine Analogues

The following table presents the calculated global reactivity descriptors for the same series of hydrazine analogues.

| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Chemical Potential (μ) (eV) | Electrophilicity (ω) (eV) |

| H1 | 1.76 | 0.284 | -4.47 | 5.69 |

| H2 | 1.85 | 0.270 | -4.50 | 5.47 |

| H3 | 1.835 | 0.272 | -4.475 | 5.46 |

| H4 | 1.825 | 0.274 | -4.625 | 5.85 |

Note: Data is for analogue compounds, not this compound.

Mechanistic Studies Through Computational Chemistry

Computational chemistry is an indispensable tool for investigating the complex reaction mechanisms of hydrazine and its derivatives. By modeling the potential energy surface of a reaction, researchers can identify stable intermediates, high-energy transition states, and the most favorable reaction pathways.

Elucidation of Reaction Pathways and Transition States

Computational studies have been instrumental in mapping the step-by-step processes of reactions involving hydrazines. For example, in the ozonation of substituted hydrazines, DFT calculations have detailed the reaction pathways leading to the formation of various products. nih.gov These studies identify all intermediates and, crucially, the transition states (TS) that connect them. A transition state represents the highest energy point along a reaction coordinate, and its structure provides vital clues about the bond-breaking and bond-forming processes occurring during that step. researchgate.net

For instance, the reaction between unsymmetrical dimethylhydrazine (UDMH) and ozone to form acetaldehyde dimethyl hydrazine (ADMH) was shown to proceed via an initial hydrogen abstraction, followed by the reaction of the generated acetaldehyde intermediate with another UDMH molecule. nih.gov Each step in this sequence was characterized by a specific transition state with a calculated energy barrier. nih.gov

Investigation of Rate-Determining Steps in Hydrazine Reactions

A study on the hydrazine-mediated reduction of graphene oxide proposed a mechanism involving C-H cleavage and dehydroxylation. DFT calculations showed that the cleavage of the C-OH bond was the rate-determining step for the reduction process, as it possessed the highest activation barrier. arxiv.org Similarly, in catalytic decomposition reactions, computational models can compare different potential pathways (e.g., N-N bond scission vs. N-H bond scission) to determine which has the higher energy barrier and is therefore rate-limiting. rsc.org

Analysis of Proton Transfer and Deprotonation Processes

Proton transfer is a fundamental step in many chemical reactions. Computational studies can model the movement of protons and calculate the energy barriers associated with these processes. In the context of hydrazine reactions, this is particularly relevant.

Structure Reactivity and Structure Property Relationship Studies in 2 Phenoxyphenyl Hydrazine Chemistry

Impact of Substituents on Molecular Reactivity and Stability

The reactivity and stability of (2-Phenoxyphenyl)hydrazine can be significantly altered by introducing substituents on either of the aromatic rings. While specific studies on the parent molecule are limited, the principles can be inferred from related substituted phenylhydrazines, particularly in the context of the Fischer indole (B1671886) synthesis, a cornerstone reaction for this class of compounds.

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form an indole. wikipedia.orgthermofisher.com The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement. wikipedia.org The electronic nature of substituents on the phenylhydrazine ring plays a critical role in the efficiency of this reaction.

Electron-donating groups (EDGs) on the phenyl ring of the hydrazine (B178648) moiety generally increase the nucleophilicity of the nitrogen atoms, which can facilitate the initial formation of the hydrazone. However, strong EDGs can also destabilize the key intermediate for the nih.govnih.gov-sigmatropic rearrangement, potentially leading to reaction failure through competing cleavage pathways. nih.gov

Electron-withdrawing groups (EWGs) , conversely, decrease the nucleophilicity of the hydrazine nitrogens, which may slow down the initial hydrazone formation. However, they can favor the subsequent acid-promoted nih.govnih.gov-sigmatropic rearrangement. nih.gov

A practical example of substituent effects can be seen in the reactivity of 2-(5-Chloro-2-phenoxyphenyl)hydrazine . The presence of the chloro group, an EWG, on the same ring as the phenoxy group influences the electronic distribution and has been shown to be a viable substrate for the Fischer indole synthesis to produce corresponding 3H-indole derivatives.

The stability of hydrazine derivatives is also influenced by their electronic structure. The N-N bond in hydrazine is relatively weak, and the presence of bulky or electronically demanding substituents can affect its stability. researchgate.net Computational studies on various hydrazine derivatives have shown that substituents can significantly impact the geometry and electronic distribution, which in turn affects their stability and reactivity.

Correlation Between Electronic Properties and Reaction Outcomes

The electronic properties of this compound and its derivatives are key determinants of their reaction outcomes. The distribution of electron density, molecular orbitals (HOMO and LUMO), and atomic charges all play a role in how the molecule interacts with other reagents.

Computational methods, such as Density Functional Theory (DFT), are valuable tools for understanding these properties. For hydrazine derivatives, DFT calculations can elucidate key molecular parameters like atomic charges, electrostatic potentials, and HOMO-LUMO energy gaps. These parameters provide insights into the molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are particularly important. A smaller HOMO-LUMO gap generally indicates higher reactivity. The distribution of these orbitals can predict the sites of electrophilic and nucleophilic attack.

Atomic Charges and Electrostatic Potential Maps reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for interaction with other polar molecules or ions.

In the context of the Fischer indole synthesis, the electronic properties of the phenylhydrazone intermediate are crucial. The key nih.govnih.gov-sigmatropic rearrangement is a pericyclic reaction, and its facility is governed by orbital symmetry and energy considerations. Substituents that alter the electronic landscape of the enehydrazine tautomer can either promote or hinder this rearrangement. nih.gov For example, substituents that stabilize the iminylcarbocation formed during a competing heterolytic N-N bond cleavage can lead to the failure of the Fischer indolization. nih.gov

The following table illustrates how different substituents on a generic phenylhydrazine might influence its electronic properties and, consequently, its reactivity in a reaction like the Fischer indole synthesis.

| Substituent (on Phenyl Ring) | Electronic Effect | Expected Impact on Reactivity in Fischer Indole Synthesis |

| -OCH3 (Methoxy) | Electron-Donating | May accelerate hydrazone formation but could potentially hinder the rearrangement step. |

| -Cl (Chloro) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Can modulate the overall electronic density to facilitate the rearrangement. |

| -NO2 (Nitro) | Strong Electron-Withdrawing | May slow hydrazone formation but is expected to favor the rearrangement. |

Design Principles for Tailored Molecular Functionality and Selective Synthesis

The structural and electronic insights gained from studying this compound and its derivatives can be applied to design molecules with specific functions and to develop selective synthetic methods.

One approach to tailoring molecular functionality is through molecular hybridization , which involves combining different pharmacophores to create a new hybrid molecule with enhanced or new biological activities. nih.gov For instance, the 2-phenoxyphenyl scaffold has been incorporated into various molecules to explore their analgesic and anti-inflammatory properties. nih.gov By synthesizing hydrazide and hydrazine derivatives containing the 2-phenoxyphenyl moiety, researchers have successfully created new compounds with significant analgesic activity. nih.govresearchgate.net

The design principles for these molecules often involve:

Identification of a key scaffold: In this case, the this compound core.

Introduction of functional groups: Attaching different aldehydes or ketones to the hydrazine moiety to form hydrazones, or modifying the aromatic rings with various substituents.

Structure-Activity Relationship (SAR) studies: Systematically varying the substituents and testing the resulting compounds for a specific biological activity to identify the structural features that are crucial for the desired effect.

For selective synthesis, understanding the impact of substituents and reaction conditions is paramount. In the Fischer indole synthesis, for example, the choice of acid catalyst and solvent can influence the reaction pathway and yield. wikipedia.orgnih.gov When using unsymmetrical ketones, the reaction can lead to two different regioisomeric indoles. The selectivity for one isomer over the other can often be controlled by the steric and electronic properties of the substituents on both the phenylhydrazine and the ketone, as well as the reaction conditions. thermofisher.com

The synthesis of specific derivatives of this compound can be achieved through standard organic reactions. For example, the hydrazine moiety is a potent nucleophile and can readily undergo condensation reactions with carbonyl compounds to form hydrazones. nih.gov This reactivity allows for the straightforward synthesis of a wide array of derivatives for further study and application.

The table below outlines some synthesized derivatives based on a 2-phenoxyphenyl structure and their observed activities, illustrating the principle of tailored functionality.

| Base Structure | Attached Moiety (via Hydrazone/Hydrazide linkage) | Observed Biological Activity |

| 2-Phenoxybenzoic acid hydrazide | 2-Phenoxyphenyl | Analgesic researchgate.net |

| 2-Phenoxybenzoic acid hydrazide | 3-Phenoxyphenyl | Analgesic researchgate.net |

| 2-Phenoxybenzoic acid hydrazide | 4-Thiomethylphenyl | Analgesic researchgate.net |

| 2-Phenoxybenzoic acid hydrazide | 1H-Indol-2-yl | Analgesic researchgate.net |

Research Applications of 2 Phenoxyphenyl Hydrazine and Its Derivatives in Materials Science and Organic Chemistry

Development of Materials for Organic Electronics

The field of organic electronics relies on the design and synthesis of organic materials with specific electronic properties, such as charge transport and light emission. Derivatives of (2-Phenoxyphenyl)hydrazine are precursors to molecular structures that are integral to the function of organic electronic devices, including organic light-emitting diodes (OLEDs).

One important class of materials derived from precursors related to this compound are phenoxazine-based compounds. The phenoxazine core is a key building block for hole-transporting materials (HTMs) and emissive materials in OLEDs. rsc.orgrsc.orgresearchgate.net The synthesis of phenoxazine derivatives can be achieved through cyclization reactions of precursors containing a diaryl ether linkage and an amino group, a structure inherent to this compound. These phenoxazine-based materials are known for their high hole mobility and thermal stability, which are crucial for the efficiency and longevity of OLED devices. rsc.org

For instance, solution-processable hole-transporting materials incorporating phenoxazine have been developed for high-efficiency OLEDs. rsc.org These materials facilitate the injection and transport of positive charge carriers (holes) to the emissive layer of the OLED, a critical process for light generation. Research has shown that phenoxazine-based conjugated polymers can act as p-type semiconductors in organic field-effect transistors (OFETs), with hole mobilities reaching up to 6 × 10⁻⁴ cm²/(V s) and on/off ratios as high as 10⁴. acs.orgacs.org The low ionization potentials of these polymers (4.8−4.9 eV) facilitate efficient hole injection from common electrodes like gold. acs.org

Furthermore, the non-planar, butterfly-like conformation of the phenoxazine unit can be exploited to control the intermolecular interactions and morphology of thin films, which are important factors in device performance. scielo.br The development of phenoxazine-based donor-acceptor conjugated polymers has led to materials with low bandgaps, which are desirable for various organic electronic applications. scielo.brrevistapolimeros.org.br

Below is a table summarizing the properties of some phenoxazine-based polymers used in organic electronics:

| Polymer | Highest Occupied Molecular Orbital (HOMO) Level (eV) | Hole Mobility (cm²/(V s)) | On/Off Ratio |

| Poly(10-hexylphenoxazine-3,7-diyl) | 4.8 - 4.9 | Up to 6 × 10⁻⁴ | Up to 10⁴ |

| Poly(10-hexylphenoxazine-3,7-diyl-alt-9,9-dihexyl-2,7-fluorene) | 4.8 - 4.9 | 3 × 10⁻⁴ | - |

| Poly(10-hexylphenoxazine-3,7-diyl-alt-3-hexyl-2,5-thiophene) | 4.8 - 4.9 | 6 × 10⁻⁴ | - |

Data sourced from multiple studies on phenoxazine-based conjugated polymers. acs.orgacs.org

Application in Photovoltaic Technologies

Derivatives of this compound are also valuable in the development of materials for photovoltaic devices, such as dye-sensitized solar cells (DSSCs) and perovskite solar cells. The ability to form carbazole and phenoxazine structures from this compound-related precursors is particularly significant in this context.

Carbazole-based molecules are widely used as components of sensitizers and hole-transporting materials in solar cells due to their excellent thermal stability, high hole-transport capability, and electron-rich nature. mdpi.com The synthesis of carbazole derivatives can be achieved through reactions involving aryl hydrazines. These carbazole-based materials play a crucial role in the performance of DSSCs by facilitating efficient charge transfer and reducing charge recombination. mdpi.com Carbazole derivatives can be functionalized at various positions to tune their electronic and physical properties for optimal performance in photovoltaic devices. mdpi.comnih.gov For example, carbazole-based photosensitizers with a donor-π-acceptor (D-π-A) architecture are designed to have strong absorption in the visible spectrum and efficient electron injection into the semiconductor electrode of a DSSC. nih.gov

In perovskite solar cells, carbazole derivatives have been successfully employed as hole-transporting materials, leading to high power conversion efficiencies. rsc.org For instance, a perovskite solar cell using a three-arm-type carbazole-based HTM achieved a power conversion efficiency of 14.79%. rsc.org

Phenoxazine-based materials, which can also be synthesized from precursors related to this compound, are used as hole-transporting materials in perovskite solar cells. researchgate.netnih.govresearchgate.net These materials have demonstrated the ability to produce stable and efficient solar cells. Devices incorporating phenoxazine-based HTMs have shown high power conversion efficiencies and improved long-term stability compared to devices using standard HTMs. researchgate.netnih.gov

The table below presents the performance of some solar cells utilizing carbazole and phenoxazine-based hole-transporting materials.

| Solar Cell Type | Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) |

| Perovskite Solar Cell | Carbazole-based (SGT-405) | 14.79% |

| Perovskite Solar Cell | Phenoxazine-based (POZ10) | 19.4% |

| Perovskite Solar Cell | Phenoxazine-based (HTM3) | ~90% retention after 25 days |

Data compiled from studies on carbazole and phenoxazine-based HTMs in perovskite solar cells. rsc.orgresearchgate.netnih.gov

Role as Precursors for Advanced Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of various advanced heterocyclic scaffolds, which are fundamental building blocks in medicinal chemistry and materials science. The hydrazine (B178648) functional group is highly reactive and participates in a variety of cyclization reactions to form stable heterocyclic rings.

One of the most well-known reactions of aryl hydrazines is the Fischer indole (B1671886) synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an aryl hydrazine with an aldehyde or a ketone, to produce an indole. By using this compound as the starting material, a range of substituted indoles bearing a phenoxyphenyl group can be synthesized. These indole derivatives are of interest for their potential biological activities and as monomers for the synthesis of conjugated polymers.

Another important application is the synthesis of carbazoles . Carbazoles are nitrogen-containing heterocycles that are structurally similar to indoles but with an additional fused benzene (B151609) ring. They are widely used in the development of materials for organic electronics and as scaffolds in medicinal chemistry. researchgate.netnih.govnih.govresearchgate.net The synthesis of carbazoles can be achieved from aryl hydrazines through various synthetic routes, including cyclization reactions that form the central five-membered ring. researchgate.netnih.govnih.govresearchgate.net

Furthermore, this compound can serve as a precursor for the synthesis of phenoxazines . Phenoxazines are tricyclic heterocyclic compounds containing both nitrogen and oxygen atoms. The synthesis can involve intramolecular cyclization of derivatives of this compound. Phenoxazine derivatives have applications as dyes, redox indicators, and as building blocks for functional materials in organic electronics and photovoltaics. nih.gov

The following table outlines the key heterocyclic scaffolds that can be synthesized from this compound and their potential applications.

| Heterocyclic Scaffold | Synthetic Method from this compound | Key Applications |

| Indoles | Fischer Indole Synthesis | Pharmaceuticals, Agrochemicals, Organic Materials |

| Carbazoles | Cyclization Reactions | Organic Electronics, Pharmaceuticals, Functional Dyes |

| Phenoxazines | Intramolecular Cyclization | Dyes, Redox Indicators, Organic Electronics |

Utilization in the Synthesis of Specialty Polymers and Materials

The bifunctional nature of this compound and its derivatives, possessing both a reactive hydrazine group and a phenoxyphenyl moiety, makes them suitable monomers for the synthesis of specialty polymers. These polymers can exhibit unique properties such as high thermal stability, good solubility, and specific electronic characteristics, which are imparted by the rigid and bulky phenoxyphenyl group.

One class of polymers that can be synthesized using hydrazine derivatives are polyamides . Polyamides are a class of high-performance polymers known for their excellent mechanical strength, thermal stability, and chemical resistance. The synthesis of polyamides can be achieved through the polycondensation of diamines with dicarboxylic acids or their derivatives. nih.govnih.govresearchgate.net By incorporating the this compound moiety into the polymer backbone, it is possible to create novel polyamides with modified properties. For example, the bulky phenoxyphenyl group can disrupt chain packing, leading to increased solubility and processability of the resulting polymers. researchgate.net

Additionally, derivatives of this compound can be used to synthesize poly(ether-hydrazide)s . These polymers contain both ether and hydrazide linkages in their main chain. The presence of the ether linkage can enhance the flexibility and solubility of the polymer, while the hydrazide group can provide sites for further chemical modification or crosslinking.

Furthermore, the conversion of this compound to phenoxazine-containing monomers allows for the synthesis of phenoxazine-based polymers . These polymers have shown promise as organic semiconductors for applications in field-effect transistors and other electronic devices, as discussed in section 6.1. acs.orgacs.orgscielo.brrevistapolimeros.org.brnih.govresearchgate.net The synthesis of these polymers often involves metal-catalyzed cross-coupling reactions of halogenated phenoxazine monomers. nih.gov

The table below provides an overview of the types of specialty polymers that can be synthesized from this compound derivatives and their potential applications.

| Polymer Type | Key Monomer Derived from this compound | Potential Properties and Applications |

| Polyamides | Diamines containing the phenoxyphenyl moiety | High-performance plastics, fibers, and films with enhanced solubility. |

| Poly(ether-hydrazide)s | Dihydrazides with phenoxyphenyl groups | Thermally stable and processable materials for various applications. |

| Phenoxazine-based Polymers | Phenoxazine-containing monomers | Organic semiconductors for transistors, OLEDs, and photovoltaic devices. |

| Triarylamine-based Polymers | Triarylamine monomers with phenoxyphenyl groups | Hole-transporting materials for organic electronic and photovoltaic devices. researchgate.net |

常见问题

Q. What are the optimal synthetic routes for preparing (2-Phenoxyphenyl)hydrazine, and how can purity be ensured?

Answer: The synthesis of phenylhydrazine derivatives typically involves diazotization of aniline derivatives followed by reduction. For example, aniline derivatives are diazotized using sodium nitrite under acidic conditions (e.g., HCl), and the diazonium salt is reduced with sodium sulfite or similar agents . For this compound, substituting aniline with 2-phenoxyaniline and optimizing reaction parameters (temperature, pH) is critical. Post-synthesis, purity can be ensured via recrystallization in ethanol and washing with methylamine/dichloromethane solutions . Characterization via melting point analysis and IR spectroscopy is recommended to confirm structural integrity .

Q. How can this compound be used to derivatize carbonyl compounds for analytical purposes?

Answer: Hydrazine derivatives react with aldehydes/ketones to form hydrazones, which are stable crystalline products. For example, refluxing phenylhydrazine with benzaldehyde in ethanol (1–3 hours) yields phenylhydrazones, which can be purified via filtration and recrystallization . For this compound, similar conditions apply, but reaction time and solvent polarity may need adjustment to accommodate the phenoxy substituent’s steric/electronic effects. Hydrazone formation is validated by IR spectroscopy (C=N stretching at ~1600 cm⁻¹) and melting point comparison .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer: Hydrazines are toxic and potentially carcinogenic. Handling requires PPE (gloves, goggles, lab coats) and work in a fume hood. Contaminated surfaces should be deactivated with 0.1 M HCl, and waste must be neutralized before disposal . Toxicity data for 1,2-diphenylhydrazine (a structural analog) suggests acute exposure risks to the liver and kidneys, emphasizing the need for rigorous exposure controls .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of this compound in catalytic systems?

Answer: Density functional theory (DFT) studies, such as M05-2X/6-31G(d), can model reaction pathways for hydrazine-catalyzed reactions. For example, computational analysis of hydrazine-mediated epoxide ring-opening in norbornenes revealed that bicyclic hydrazine catalysts lower activation barriers by stabilizing transition states . Applying these methods to this compound would involve optimizing its geometry, calculating frontier molecular orbitals, and simulating interactions with target substrates (e.g., carbonyls). Experimental validation via kinetic studies (e.g., Arrhenius plots) is recommended .

Q. What analytical techniques are most effective for detecting trace this compound in complex matrices?

Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 250–300 nm) or mass spectrometry (LC-MS) provides high sensitivity. Sample preparation may involve derivatization with aldehydes (e.g., benzaldehyde) to form hydrazones, which enhance detectability . Alternatively, spectrophotometric methods using phosphomolybdic acid (PMA) in acidic media can quantify hydrazines via colorimetric assays (absorbance at 546–526 nm) . For environmental samples, solid-phase extraction (SPE) with C18 cartridges is advised to reduce matrix interference .

Q. How does the phenoxy substituent influence the thermal stability and decomposition pathways of this compound?

Answer: The electron-donating phenoxy group may alter thermal stability compared to unsubstituted phenylhydrazine. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures and exothermic events. Computational studies suggest that hydrazines decompose via N–N bond cleavage or cycloreversion, with activation energies influenced by substituents . For instance, hydrazine derivatives in propulsion systems (e.g., ASCENT propellant) decompose into N₂, H₂, and NH₃ under catalytic conditions . Experimental validation via gas chromatography (GC) or FTIR of decomposition products is critical .

Q. What strategies mitigate contradictions in toxicity data for phenylhydrazine derivatives like this compound?

Answer: Discrepancies in toxicity studies often arise from differences in exposure routes (oral vs. dermal), species-specific metabolism, or sample purity. A tiered approach is recommended:

In vitro assays : Test cytotoxicity in hepatic (HepG2) and renal (HEK293) cell lines.

In vivo studies : Use OECD guidelines for acute oral toxicity (e.g., LD50 determination in rodents) .

Metabolite profiling : LC-MS/MS to identify reactive intermediates (e.g., phenyl radicals) that may explain toxicity mechanisms .

Contradictions in existing data for 1,2-diphenylhydrazine highlight the need for harmonized testing protocols .

Q. How can this compound be integrated into heterocyclic synthesis for pharmaceutical applications?

Answer: Hydrazines are precursors in Fischer indole synthesis, where they react with ketones/aldehydes under acidic conditions to form indoles. For this compound, this reaction could yield 2-phenoxy-substituted indoles, which are bioactive scaffolds. Key parameters include acid strength (e.g., H2SO4 vs. HCl) and temperature (80–120°C) . Mechanistic studies using DFT can optimize transition states and predict regioselectivity . Post-synthesis, NMR (¹H/¹³C) and X-ray crystallography confirm product structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。